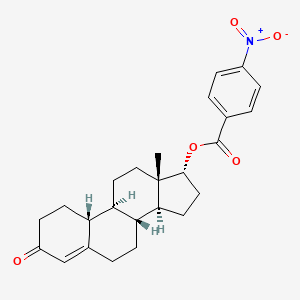

Norepitestosterone 4-Nitrobenzoate

Description

Norepitestosterone 4-nitrobenzoate is a synthetic steroid derivative formed by esterifying norepitestosterone (a 19-nortestosterone analog) with 4-nitrobenzoic acid. The 4-nitrobenzoate moiety introduces steric and electronic effects that influence receptor binding and pharmacokinetics, distinguishing it from other steroid esters.

Properties

Molecular Formula |

C25H29NO5 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 4-nitrobenzoate |

InChI |

InChI=1S/C25H29NO5/c1-25-13-12-20-19-9-7-18(27)14-16(19)4-8-21(20)22(25)10-11-23(25)31-24(28)15-2-5-17(6-3-15)26(29)30/h2-3,5-6,14,19-23H,4,7-13H2,1H3/t19-,20+,21+,22-,23+,25-/m0/s1 |

InChI Key |

KSHAISKKOZTUNW-JLDWGJQFSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=CC(=O)CC[C@H]35 |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=CC(=O)CCC35 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norepitestosterone 4-Nitrobenzoate typically involves the esterification of norepitestosterone with 4-nitrobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the hydroxyl group of norepitestosterone and the carboxyl group of 4-nitrobenzoic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Norepitestosterone 4-Nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitronium ions in the presence of a catalyst.

Major Products Formed:

Reduction: Amino derivatives of this compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Norepitestosterone 4-Nitrobenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Norepitestosterone 4-Nitrobenzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The nitro group in the compound can undergo reduction to form reactive intermediates, which can further interact with cellular components .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers of Nitrobenzoate Derivatives

Evidence from bioreporter assays highlights the critical role of the nitro group’s position on benzoate derivatives. This suggests that the para-position (4-nitro) may reduce biorecognition compared to the ortho-position (2-nitro), likely due to steric hindrance or altered electronic interactions.

Table 1: Bioactivity of Nitrobenzoate Isomers

| Compound | Nitro Group Position | Bioreporter Activity (EGFP Expression) |

|---|---|---|

| 2-Nitrobenzoate (2NBA) | Ortho (2-) | High activity |

| 3-Nitrobenzoate | Meta (3-) | No activity |

| 4-Nitrobenzoate | Para (4-) | No activity |

Substituted Benzoate Derivatives

Other structurally related compounds, such as hydroxy-, chloro-, and dihydroxybenzoates, were evaluated for bioreporter induction. None of these—including salicylate (2-hydroxybenzoate), 2,3-dihydroxybenzoate, and 2-chlorobenzoate—showed activity, underscoring the specificity of the nitro group for biorecognition in certain systems . This implies that the nitro group in norepitestosterone 4-nitrobenzoate may play a unique role in its interactions, even if its position limits activity in some assays.

Table 2: Inactive Structural Analogs

| Compound | Substituents | Activity |

|---|---|---|

| 5-Hydroxy-2-nitrobenzoate | 2-nitro, 5-hydroxy | Inactive |

| 2,4-Dinitrobenzoate | 2-nitro, 4-nitro | Inactive |

| 2-Hydroxy-3,5-dinitrobenzoate | 2-hydroxy, 3,5-dinitro | Inactive |

| 2-Chlorobenzoate | 2-chloro | Inactive |

Pharmacological Modifications in Related Compounds

Evidence from synthetic studies on nitrobenzoate-containing pharmaceuticals (e.g., 4-(4-acetamidophenyl)-4-oxobutyric acid) demonstrates that modifications like acetyl or methanesulfonamide groups enhance solubility and metabolic stability . While this compound lacks these substituents, its esterification with 4-nitrobenzoic acid likely confers similar advantages over non-esterified steroids.

Key Research Findings and Implications

- Metabolic Stability : Esterification with 4-nitrobenzoate likely enhances resistance to hepatic first-pass metabolism compared to free steroids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.